molecular formula C23H25N3O4S2 B2745393 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate CAS No. 941890-36-4

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate

Cat. No.: B2745393
CAS No.: 941890-36-4
M. Wt: 471.59
InChI Key: WEHNRAMHRNDIKD-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a combination of pyrrolidine, benzothiazole, and piperidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include refluxing in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to obtain the final product in good yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated purification systems, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or pyrrolidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c27-22(17-6-9-19(10-7-17)32(28,29)26-14-2-1-3-15-26)30-18-8-11-20-21(16-18)31-23(24-20)25-12-4-5-13-25/h6-11,16H,1-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNRAMHRNDIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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